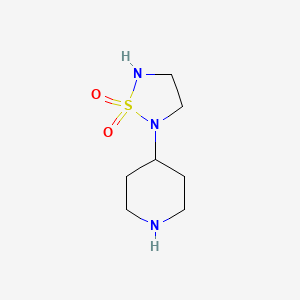

4-(3,4-Difluorobenzyl)-phenylamine

Übersicht

Beschreibung

“4-(3,4-Difluorobenzyl)-phenylamine” is a chemical compound. Unfortunately, there is limited information available on this specific compound. However, we can look at similar compounds for some insights. For instance, 3,4-Difluorobenzyl bromide1 and 3,4-Difluorobenzyl alcohol2 are related compounds. They have molecular formulas of C7H5BrF21 and C7H6F2O2, respectively.

Synthesis Analysis

The synthesis of “4-(3,4-Difluorobenzyl)-phenylamine” is not explicitly mentioned in the available resources. However, related compounds such as 3,4-Difluorobenzyl bromide1 and 3,4-Difluorobenzyl alcohol3 are commercially available and could potentially be used as starting materials in the synthesis of “4-(3,4-Difluorobenzyl)-phenylamine”.Molecular Structure Analysis

The exact molecular structure of “4-(3,4-Difluorobenzyl)-phenylamine” is not provided in the available resources. However, the molecular formulas of related compounds, 3,4-Difluorobenzyl bromide1 and 3,4-Difluorobenzyl alcohol2, are C7H5BrF21 and C7H6F2O2, respectively.Chemical Reactions Analysis

The specific chemical reactions involving “4-(3,4-Difluorobenzyl)-phenylamine” are not mentioned in the available resources. However, related compounds such as 3,4-Difluorobenzyl bromide1 and 3,4-Difluorobenzyl alcohol3 may undergo various chemical reactions depending on the conditions.Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(3,4-Difluorobenzyl)-phenylamine” are not explicitly mentioned in the available resources. However, related compounds such as 3,4-Difluorobenzyl bromide1 and 3,4-Difluorobenzyl alcohol4 have certain properties. For instance, 3,4-Difluorobenzyl alcohol has a boiling point of 101.45°C, a density of 1.262 g/mL at 25 °C, and a refractive index of n20/D 1.494.Wissenschaftliche Forschungsanwendungen

Fluorescence Enhancement and Charge Transfer

Compounds structurally similar to 4-(3,4-Difluorobenzyl)-phenylamine have been investigated for their unique fluorescence properties. Yang et al. (2002) reported that the introduction of N-phenyl substituents to 4-aminostilbenes leads to a more planar ground-state geometry, resulting in a red shift of the absorption and fluorescence spectra. This modification enhances fluorescence quantum yields at room temperature due to a larger charge-transfer character for the fluorescent excited state, with implications for designing high-efficiency fluorescent materials (Yang, Chiou, & Liau, 2002).

Crystal Structures of Fluorinated Analogs

Wanat et al. (2020) synthesized and characterized novel phosphonic acid analogs of phenylglycine, including amino-(3,4-difluorobenzyl) phosphonic acids. By using NMR, ESI-MS spectroscopy, and single-crystal X-Ray diffraction methods, the detailed crystal structures and properties of these compounds were elucidated. This research broadens the understanding of their potential interactions with physiological receptors, which is crucial for their application in medicinal chemistry (Wanat, Dziuk, & Kafarski, 2020).

Polyimide Synthesis and Characterization

Choi et al. (2010) explored the synthesis and characterization of polyimides derived from triphenylamine-based novel diamine monomers with thiophene or trifluoromethyl side groups. These compounds exhibit high glass transition temperatures, thermal stability, and unique optical and electrical properties, making them suitable for advanced materials applications (Choi, Cho, & Yoon, 2010).

Corrosion Inhibition

Singh and Quraishi (2016) investigated the corrosion inhibiting properties of novel synthesized compounds for mild steel in acid solutions. Their findings indicate that these compounds, potentially including derivatives of 4-(3,4-Difluorobenzyl)-phenylamine, act as effective corrosion inhibitors. This research contributes to the development of cost-effective and simple methods for protecting metals against corrosion in various industrial applications (Singh & Quraishi, 2016).

Safety And Hazards

The safety and hazards of “4-(3,4-Difluorobenzyl)-phenylamine” are not specified in the available resources. However, related compounds such as 3,4-Difluorobenzyl bromide1 and 3,4-Difluorobenzyl alcohol5 have certain hazards. For instance, 3,4-Difluorobenzyl alcohol can cause severe skin burns and eye damage, and may be harmful if swallowed or inhaled5.

Zukünftige Richtungen

The future directions for the study or use of “4-(3,4-Difluorobenzyl)-phenylamine” are not specified in the available resources.

Please note that this information is based on the available resources and may not be fully accurate or complete. For more detailed and accurate information, further research and consultation with a chemical expert is recommended.

Eigenschaften

IUPAC Name |

4-[(3,4-difluorophenyl)methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F2N/c14-12-6-3-10(8-13(12)15)7-9-1-4-11(16)5-2-9/h1-6,8H,7,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAYQBTNDGAIACD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=CC(=C(C=C2)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,4-Difluorobenzyl)-phenylamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(3-Bromo-4-fluorophenoxy)ethyl]thiophene](/img/structure/B1457570.png)

![2-Ethylpyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1457577.png)

![1-[(3-Methoxyphenyl)methyl]-1H-imidazole-4-carboxylic acid](/img/structure/B1457578.png)

![[2-Methyl-6-(propan-2-yl)pyridin-3-yl]methanol](/img/structure/B1457581.png)